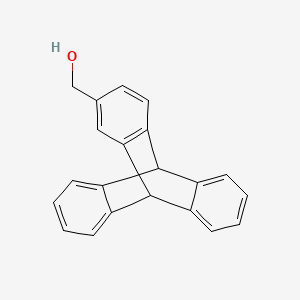

Triptycen-2-ylmethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9,11,13,15,17,19-nonaenylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O/c22-12-13-9-10-18-19(11-13)21-16-7-3-1-5-14(16)20(18)15-6-2-4-8-17(15)21/h1-11,20-22H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOIIOGJKXLLREI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=C3C=C(C=C5)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Triptycen 2 Ylmethanol and Its Derivatives

Classical Approaches to the Triptycene (B166850) Core Structure

The formation of the fundamental triptycene framework is the foundational step upon which all subsequent functionalization depends. Historically, this has been dominated by cycloaddition reactions.

Diels-Alder Cycloaddition Strategies

The most prevalent and historically significant method for constructing the triptycene skeleton is the [4+2] Diels-Alder cycloaddition reaction. wikipedia.org The archetypal reaction involves anthracene (B1667546) acting as the diene and an in-situ generated species, benzyne (B1209423), serving as the dienophile. wikipedia.orgencyclopedia.pub Benzyne is a highly reactive intermediate that readily reacts with anthracene to form the bicyclo[2.2.2]octatriene core characteristic of triptycene. nih.gov

Several methods have been developed for the in-situ generation of benzyne. Early, groundbreaking work by Wittig and Ludwig utilized 2-fluorophenylmagnesium bromide. encyclopedia.pub Subsequent improvements led to the use of o-diazonium benzoate (B1203000) and, most notably, the diazotization of anthranilic acid using reagents like amyl nitrite. encyclopedia.pubnih.gov The anthranilic acid route is particularly effective due to the readily available starting materials and good reaction yields. nih.gov An alternative classical approach, first reported by Bartlett et al. in 1942, involves the reaction of anthracene with 1,4-benzoquinone, followed by a multi-step sequence to achieve the final aromatic triptycene structure. encyclopedia.pubsemanticscholar.org

To synthesize a 2-substituted triptycene such as Triptycen-2-ylmethanol, a substituted anthracene or a substituted benzyne precursor is required. The regiochemical outcome of the Diels-Alder reaction is a critical consideration in this approach.

| Diene | Dienophile Precursor | Dienophile | Typical Yield | Reference |

| Anthracene | Anthranilic Acid / Amyl Nitrite | Benzyne | 59% | nih.gov |

| Anthracene | 2-Bromofluorobenzene / Mg | Benzyne | 28% | wikipedia.org |

| Anthracene | 1,4-Benzoquinone | 1,4-Benzoquinone | Low (multi-step) | encyclopedia.pub |

Evolution of Core Synthesis Techniques

While the anthracene-benzyne cycloaddition remains a cornerstone of triptycene synthesis, the field has evolved to include more sophisticated and regioselective methods. encyclopedia.pub Research has focused on developing new benzyne precursors to improve yields and reaction conditions. encyclopedia.pub Beyond the classical benzyne approach, other strategies have emerged. For instance, highly enantioselective [2+2+2] cycloadditions have been developed to create chiral triptycene precursors, demonstrating the ongoing innovation in accessing complex triptycene cores. encyclopedia.pubnih.gov Another modern strategy involves the triple cycloaddition of ynolates with benzynes, which offers a regioselective route to 1,8,13-trisubstituted triptycenes. semanticscholar.orgosaka-u.ac.jp These advanced methods highlight the continuous effort to gain greater control over the structure and functionality of the triptycene molecule from its inception. semanticscholar.orgosaka-u.ac.jp

Regioselective Functionalization Strategies at Aromatic Sites

Directing functional groups to the desired C2-position (a β-position) on a pre-formed triptycene core is a common and powerful strategy. mdpi.com This approach avoids the potential complexities of carrying sensitive functional groups through the core synthesis. Electrophilic aromatic substitution (SEAr) reactions on the parent triptycene molecule are known to preferentially occur at the β-positions over the more sterically hindered α-positions (ortho to the bridgehead carbons). semanticscholar.orgmdpi.com For example, the direct nitration of triptycene can yield 2-nitrotriptycene with high efficiency, which can then serve as a precursor for further modifications. semanticscholar.org

| Reaction | Reagents | Major Product(s) | Typical Yield | Reference |

| Mononitration | HNO₃ | 2-Nitrotriptycene | 58-64% | semanticscholar.org |

| Dinitration | HNO₃ | 2,6- and 2,7-Dinitrotriptycene | 56% (mixture) | semanticscholar.org |

| Acetylation | Acetyl Chloride / AlCl₃ | 2-Acetyltriptycene | - | semanticscholar.org |

| Formylation | Vilsmeier-Haack | 2-Formyltriptycene | - | semanticscholar.org |

Directed Aromatic Substitution Methods

Achieving high regioselectivity for the 2-position can be enhanced by installing a directing group at the bridgehead (C9) position of the triptycene. osaka-u.ac.jpacs.org It has been demonstrated that certain substituents at the 9-position can modulate the electronic properties of the aromatic rings and direct incoming electrophiles. osaka-u.ac.jp Specifically, bulky groups such as trimethylsilyl (B98337) (TMS) and tert-butyl (t-Bu) at the bridgehead have been found to accelerate electrophilic attack at the C2 positions, leading to C3-symmetric trisubstituted products as the major isomers in exhaustive substitutions. osaka-u.ac.jpacs.org This directing effect is a powerful tool for synthesizing triptycenes with functionality specifically located at the desired β-positions. osaka-u.ac.jp The selectivity is influenced by the distortion of the benzene (B151609) rings and the resulting charge distribution, which can be predicted using computational methods like Hirshfeld population analysis. osaka-u.ac.jpacs.org

Post-Synthetic Modification of Precursors

Post-synthetic modification (PSM) is a versatile strategy that involves the chemical transformation of functional groups on a pre-existing triptycene derivative. uni-heidelberg.dersc.org This approach is particularly useful when direct functionalization is difficult or when the desired functional group is not stable under the conditions required for core synthesis or direct substitution. rsc.org

A common route involves synthesizing a stable precursor, such as 2-bromotriptycene (B1636321) or 2-nitrotriptycene, and then converting it into other functionalities. beilstein-journals.org For example, a nitro group can be readily reduced to an amine (2-aminotriptycene), which can then participate in a wide range of subsequent reactions. uni-heidelberg.de Similarly, a bromo-substituent can be transformed via cross-coupling reactions or conversion to organometallic intermediates. beilstein-journals.org This modular approach provides access to a diverse array of 2-substituted triptycenes that would be otherwise challenging to obtain.

| Starting Material | Reagents/Reaction Type | Product | Reference |

| 2,6,14-Tribromotriptycene | (Trimethylsilyl)acetylene / Sonogashira Coupling | 2,6,14-Triethynyltriptycene | beilstein-journals.org |

| 2,6,14-Triethynyltriptycene | n-BuLi, then CO₂ | 2,6,14-Triptycenetripropiolic acid | beilstein-journals.org |

| 2,7,14-Triaminotriptycene | NaNO₂, NaN₃ | 2,7,14-Triazidotriptycene | beilstein-journals.org |

| Imine-linked Cage | NaBH₄ / Reduction | Amine-linked Cage | rsc.org |

Introduction and Manipulation of the Methanol (B129727) Moiety at the 2-Position

The final stage in the synthesis of Triptycen-2-ylmethanol involves the introduction of the hydroxymethyl (-CH₂OH) group at the C2-position. This is typically achieved through the reduction of a corresponding oxygenated functional group, such as a carboxylic acid, ester, or aldehyde. These precursors can be synthesized using the regioselective methods described previously.

Reduction of Triptycene-2-carboxylic acid: A robust method involves the synthesis of triptycene-2-carboxylic acid. This precursor can be obtained through the oxidation of 2-methyltriptycene or via carboxylation of a 2-triptycenyl organometallic species (generated from 2-bromotriptycene). The subsequent reduction of the carboxylic acid to the primary alcohol, Triptycen-2-ylmethanol, can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The synthesis of triptycene carboxylic acids from methyltriptycenes is an established procedure. researchgate.net

Reduction of Triptycene-2-carbaldehyde: An alternative route proceeds through triptycene-2-carbaldehyde. This aldehyde can be installed directly onto the triptycene core via electrophilic formylation reactions, which are known to favor the β-position. semanticscholar.org The aldehyde is then selectively reduced to the corresponding alcohol using milder reducing agents such as sodium borohydride (B1222165) (NaBH₄).

Grignard Reaction with Formaldehyde (B43269): A direct one-step approach to introduce the hydroxymethyl group involves the reaction of a Grignard reagent, 2-triptycenylmagnesium bromide (prepared from 2-bromotriptycene), with formaldehyde as the electrophile. Subsequent acidic workup would yield the target Triptycen-2-ylmethanol.

These standard organic transformations, applied to appropriately functionalized triptycene precursors, provide reliable pathways to the final Triptycen-2-ylmethanol product.

Strategies for Carbon-Oxygen Bond Formation

The formation of the hydroxymethyl group (-CH₂OH) at the 2-position of the triptycene core is typically not a direct process but is achieved through the functionalization of a pre-formed triptycene skeleton. The most common and regioselective strategies rely on electrophilic aromatic substitution, which favors the β-positions (positions 2, 3, 6, and 7) over the α-positions (positions 1, 4, 5, and 8). mdpi.comsemanticscholar.org

A primary route involves a two-step sequence:

Formylation of Triptycene: An aldehyde group is introduced onto the triptycene scaffold, primarily at the 2-position, to form triptycene-2-carboxaldehyde. This is typically accomplished through electrophilic aromatic substitution reactions like the Vilsmeier-Haack or Friedel-Crafts formylation. mdpi.com Optimized protocols for similar electrophilic substitutions, such as nitration, have been shown to yield the 2-substituted product with high selectivity. semanticscholar.org

Reduction of the Aldehyde: The carbon-oxygen bond of the alcohol is then formed by the reduction of the triptycene-2-carboxaldehyde. Standard reducing agents, such as sodium borohydride (NaBH₄), are effective in converting the aldehyde to the corresponding primary alcohol, triptycen-2-ylmethanol. nih.gov This reduction is a common and high-yielding transformation in organic synthesis.

This approach is analogous to the synthesis of other triptycene derivatives where a functional group is installed and subsequently transformed. For instance, the synthesis of 9-substituted triptycenes often begins with the reduction of commercially available anthracene-9-carbaldehyde to anthracen-9-ylmethanol, which is then carried through the Diels-Alder reaction to form the triptycene structure. nih.gov

| Step | Reaction | Reactant | Key Reagents | Product | Purpose |

|---|---|---|---|---|---|

| 1 | Electrophilic Formylation | Triptycene | Formylating agents (e.g., Vilsmeier or Gattermann-Koch reagents) | Triptycene-2-carboxaldehyde | Introduces a functional group handle at the desired β-position. mdpi.com |

| 2 | Reduction | Triptycene-2-carboxaldehyde | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | Triptycen-2-ylmethanol | Forms the target primary alcohol (C-O bond). nih.gov |

Stereochemical Considerations in Synthesis

The inherent structure of the triptycene scaffold is a key determinant of the stereochemical outcomes of its derivatives. encyclopedia.pub

Achiral Nature of Triptycen-2-ylmethanol: The parent triptycene molecule possesses D₃h symmetry. mdpi.com When a single substituent, such as the hydroxymethyl group in triptycen-2-ylmethanol, is introduced onto one of the benzene rings, the molecule remains achiral as it retains planes of symmetry. The reduction of triptycene-2-carboxaldehyde to the alcohol does not introduce a new stereocenter.

Chirality in Derivatives: Chirality in the triptycene system arises when the substitution pattern removes all planes of symmetry and centers of inversion. encyclopedia.pub For example, 2,6-disubstituted triptycenes are chiral and can exist as a pair of enantiomers. mdpi.commdpi.com Therefore, the synthesis of a chiral derivative of triptycen-2-ylmethanol would require one of the following approaches:

Enantioselective Synthesis: Utilizing a chiral catalyst or auxiliary to favor the formation of one enantiomer over the other. nih.gov

Resolution of Racemates: Synthesizing the triptycene derivative as a racemic mixture and then separating the enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent or through chiral chromatography. mdpi.com

The rigidity of the triptycene framework is advantageous as it prevents racemization, making the separated enantiomers configurationally stable. encyclopedia.pub

Scalable Synthesis and Purification Techniques for Triptycen-2-ylmethanol

The practical application of triptycene derivatives often necessitates their production on a larger scale. The synthesis of the core triptycene unit is considered scalable. The most common method involves the Diels-Alder reaction between anthracene and benzyne, which can be generated in situ from readily available precursors like anthranilic acid. encyclopedia.pubmdpi.comnih.gov Syntheses of related derivatives, such as 2,6-diaminotriptycene, have been successfully performed on a multi-gram scale, demonstrating the viability of this core reaction for larger-scale production. mdpi.com

Subsequent functionalization and purification steps are critical for obtaining pure triptycen-2-ylmethanol.

Scalable Synthesis: The key reactions, including electrophilic substitution (formylation) and subsequent reduction, are standard industrial processes that can be scaled up. Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to maximize yield and minimize the formation of constitutional isomers (e.g., substitution at the 1-position vs. the 2-position). google.com

Purification Techniques: A multi-step purification protocol is generally required.

Chromatography: Following the formylation reaction, column chromatography is the primary method used to separate the desired 2-substituted isomer from other minor isomers and unreacted starting material. mdpi.comgoogle.com

Recrystallization: This technique is employed as a final purification step for the solid triptycen-2-ylmethanol product. tutorchase.com It is effective at removing trace impurities by dissolving the compound in a hot solvent and allowing it to slowly crystallize upon cooling, leaving impurities behind in the solvent. tutorchase.com

Solvent Extraction: Used during the work-up of reaction mixtures to separate the organic product from aqueous and inorganic byproducts. libretexts.org

| Technique | Purpose | Stage of Use | Principle |

|---|---|---|---|

| Column Chromatography | Isomer Separation | Post-formylation | Separates compounds based on differential adsorption to a stationary phase. unacademy.com |

| Recrystallization | Final Purification | Post-reduction | Purifies solids based on differences in solubility at varying temperatures. tutorchase.com |

| Solvent Extraction | Work-up/Initial Cleanup | Post-reaction | Separates compounds based on their differential solubility in two immiscible liquids. libretexts.org |

Advanced Functionalization and Derivatization Chemistry of Triptycen 2 Ylmethanol

Reactivity of the Primary Alcohol Group

The primary alcohol group (-CH₂OH) attached to the triptycene (B166850) core is the focal point for a variety of chemical modifications. While the bulky triptycene structure can influence reaction kinetics, the fundamental reactivity of the primary alcohol remains accessible for numerous transformations.

Esterification and Etherification Reactions

The hydroxyl group of Triptycen-2-ylmethanol readily undergoes esterification and etherification, providing pathways to a wide array of functional derivatives.

Esterification is commonly achieved through reaction with carboxylic acids, acid chlorides, or acid anhydrides. byjus.com The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a standard method. youtube.commonash.edu Due to the steric hindrance imposed by the triptycene unit, these reactions may require elevated temperatures or the use of more reactive acylating agents like acid chlorides in the presence of a non-nucleophilic base.

Etherification can be accomplished via several routes, most notably the Williamson ether synthesis. organic-chemistry.org This method involves the deprotonation of the alcohol to form an alkoxide, followed by a nucleophilic attack on an alkyl halide. beilstein-journals.org Alternative methods, such as reductive etherification, can also be employed, coupling the alcohol with ketones or aldehydes. nrel.gov The choice of reagents and conditions allows for the synthesis of a diverse range of triptycenyl ethers.

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reactants | Product | General Conditions |

|---|---|---|---|

| Esterification | Triptycen-2-ylmethanol + Acetic Anhydride | Triptycen-2-ylmethyl acetate | Pyridine (B92270), Room Temperature |

| Etherification | Triptycen-2-ylmethanol + Sodium Hydride, then Methyl Iodide | 2-(Methoxymethyl)triptycene | Anhydrous THF |

Oxidation Pathways to Aldehydes and Carboxylic Acids

The primary alcohol of Triptycen-2-ylmethanol can be selectively oxidized to form either the corresponding aldehyde (Triptycene-2-carbaldehyde) or carboxylic acid (Triptycene-2-carboxylic acid), depending on the chosen oxidant and reaction conditions. chemguide.co.uk

For partial oxidation to the aldehyde , mild and selective oxidizing agents are required to prevent over-oxidation. chemguide.co.uk Reagents such as pyridinium (B92312) chlorochromate (PCC) or methods like the Swern or Dess-Martin periodinane oxidation are effective. The TEMPO/IBD (2,2,6,6-tetramethylpiperidin-1-oxyl/iodosobenzene diacetate) system is also highly selective for converting primary alcohols to aldehydes. orgsyn.org

For complete oxidation to the carboxylic acid , stronger oxidizing agents are necessary. libretexts.org Common reagents for this transformation include potassium permanganate, chromic acid (Jones reagent), or a two-step procedure involving initial oxidation to the aldehyde followed by further oxidation using reagents like sodium chlorite (B76162) (Pinnick oxidation). libretexts.orgorganic-chemistry.org

Table 2: Oxidation Reactions of Triptycen-2-ylmethanol

| Target Product | Reagent(s) | Typical Solvent |

|---|---|---|

| Triptycene-2-carbaldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) |

| Triptycene-2-carboxylic acid | Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone |

Nucleophilic Substitution Reactions

The hydroxyl group is a poor leaving group for nucleophilic substitution. Therefore, it must first be converted into a more reactive functional group, such as a halide or a sulfonate ester (e.g., tosylate, mesylate). umkc.edu This "activation" step facilitates subsequent displacement by a wide range of nucleophiles in an Sₙ2 reaction. libretexts.org

Conversion to an alkyl bromide can be achieved with reagents like phosphorus tribromide (PBr₃), while thionyl chloride (SOCl₂) is used for conversion to an alkyl chloride. Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine yields the corresponding tosylate. This activated intermediate, Triptycen-2-ylmethyl tosylate, can then react with nucleophiles such as azides, cyanides, or amines to introduce new functionalities onto the triptycene scaffold.

Table 3: Nucleophilic Substitution via Alcohol Activation

| Step | Reactants | Product | Purpose |

|---|---|---|---|

| 1. Activation | Triptycen-2-ylmethanol + TsCl, Pyridine | Triptycen-2-ylmethyl tosylate | Convert -OH to a good leaving group |

| 2. Substitution | Triptycen-2-ylmethyl tosylate + Sodium Azide | 2-(Azidomethyl)triptycene | Introduce a new functional group |

Integration into Polymeric and Network Structures

The reactive hydroxyl group of Triptycen-2-ylmethanol is a key handle for incorporating the rigid, shape-persistent triptycene unit into polymers and cross-linked networks. This imparts unique properties to the resulting materials, such as enhanced thermal stability, high glass transition temperatures, and intrinsic microporosity. nih.gov

Polymerization Strategies Utilizing the Hydroxyl Group

Triptycen-2-ylmethanol can be employed as a monomer in various polycondensation reactions. For example, it can react with di- or polyfunctional carboxylic acids or their derivatives to form polyesters, or with dihalides to form polyethers. In these polymers, the triptycene unit acts as a bulky pendant group attached to the main chain. This architecture disrupts efficient chain packing, which can increase the solubility of these rigid polymers and create free volume, a property sought after for gas separation membranes. mit.edu While many triptycene-based polymers are synthesized via coupling reactions of halo-triptycenes, utilizing the hydroxyl group offers an alternative and versatile route for creating novel polymer structures. mit.edursc.org

Table 4: Hypothetical Polymerization Scheme

| Polymer Type | Monomer 1 | Monomer 2 | Resulting Polymer Structure |

|---|---|---|---|

| Polyester (B1180765) | Triptycen-2-ylmethanol | Terephthaloyl chloride | A polyester backbone with pendant triptycene units |

Cross-Linking Methodologies

The hydroxyl functionality of Triptycen-2-ylmethanol is instrumental in forming cross-linked polymer networks. specialchem.com One strategy involves first preparing a linear polymer that has Triptycen-2-ylmethanol incorporated as a co-monomer, thus introducing pendant hydroxyl groups along the polymer chain. These hydroxyls can then be reacted with a multifunctional cross-linking agent, such as a diisocyanate or a melamine (B1676169) resin, to form a three-dimensional thermoset network. korambiotech.com

Alternatively, Triptycen-2-ylmethanol can be derivatized into a multifunctional monomer that acts as a cross-linker itself. For instance, esterification with acrylic acid or methacrylic acid can produce Triptycen-2-ylmethyl acrylate (B77674) or methacrylate. This monomer can then be copolymerized with other vinyl monomers, with the triptycene derivative serving as a cross-linking point, creating a network structure. Using silane (B1218182) compounds is another common method for cross-linking. ippi.ac.ir Such cross-linkers are valuable for creating materials with high thermal stability and mechanical strength, where the triptycene core forms the nexus of the network junctions.

Formation of Complex Molecular Architectures

The rigid, three-dimensional structure of the triptycene scaffold makes it an exceptional building block for the synthesis of complex molecular architectures. The well-defined spatial arrangement of its aromatic blades and bridgehead positions allows for precise control over the orientation of appended functional groups. This has been exploited in the construction of sophisticated systems such as multi-chromophoric arrays and mechanically interlocked molecules (MIMs). Functionalized precursors like Triptycen-2-ylmethanol provide a crucial starting point, offering a reactive handle that can be readily converted into various functional groups required for advanced synthetic transformations.

Multi-chromophoric Array Synthesis

The unique geometry of the triptycene unit is ideally suited for creating multi-chromophoric arrays, where multiple light-absorbing or emitting units (chromophores) are held in a fixed, predictable orientation. researchgate.netbeilstein-journals.org This spatial control is critical for modulating photophysical processes such as energy transfer (ET) and electron transfer, making these arrays promising for applications in light-harvesting, molecular wires, and nonlinear optics. nih.govfigshare.com

The triptycene scaffold serves two primary roles in these systems: it provides a rigid framework that prevents conformational ambiguity and acts as an "isolating" unit that can control the degree of electronic communication between the attached chromophores. beilstein-journals.orgnih.gov Functionalization can be directed at either the peripheral aromatic positions or the bridgehead carbons, allowing for different spatial arrangements. researchgate.netnih.gov

Research Findings:

Porphyrin and BODIPY Arrays: Researchers have successfully utilized Sonogashira cross-coupling reactions to attach porphyrin and Boron-dipyrromethene (BODIPY) chromophores to a 9,10-diethynyltriptycene scaffold. nih.gov This work produced the first examples of linearly connected porphyrin dimers linked through the triptycene bridgehead positions, creating a rigid 180° arrangement. nih.gov The resulting dimers, both symmetric and unsymmetric, demonstrated the isolating nature of the triptycene linker, which is crucial for studying electron transfer phenomena. beilstein-journals.orgnih.gov

Transition Metal Complexes: Triptycene has been employed as a bridging ligand to construct star-shaped, heterotrinuclear arrays containing Iridium(III) and Osmium(II) metal complexes. figshare.com In these systems, the triptycene scaffold not only dictates the three-dimensional arrangement of the metallic units but also participates actively in the photophysical energy cascade. figshare.com An energy gradient was designed into the array (Triptycene > Ir(III) complex > Os(II) complex), enabling efficient energy transfer that culminates in the population of the Osmium-based triplet level. This creates an effective antenna system with a broad absorption range. figshare.com

Homoconjugation Effects: Studies on triptycenes with π-extended chromophores have explored the phenomenon of homoconjugation, where electronic communication occurs through space between orbitals on different aromatic blades of the scaffold. thieme-connect.com By synthesizing isomers with the same chromophore attached at different points, it was shown that the orientation of chromophores in space can fine-tune the electronic properties of the molecule, adding another dimension to chromophore design. thieme-connect.com

| Array Type | Chromophores | Triptycene Linkage Point | Coupling Method | Key Finding | Reference |

|---|---|---|---|---|---|

| Porphyrin Dimer | Zinc Porphyrin, Free-base Porphyrin | Bridgehead (9,10-positions) | Sonogashira Cross-Coupling | First linearly connected porphyrin dimer via triptycene bridgeheads. | nih.gov |

| BODIPY Dimer | BODIPY | Bridgehead (9,10-positions) | Sonogashira Cross-Coupling | Demonstrates versatility of the scaffold for different chromophore types. | nih.gov |

| Heterotrinuclear Metal Complex | Ir(III) and Os(II) complexes | Peripheral (aromatic rings) | Cross-Coupling | Triptycene acts as both a structural scaffold and an active component in an energy transfer cascade. | figshare.com |

| Thienoquinoline-fused Triptycene | Thienoquinoline | Peripheral (fused to aromatic rings) | Pictet-Spengler Reaction | Demonstrated the influence of chromophore orientation on homoconjugation effects. | thieme-connect.com |

Mechanically Interlocked Molecules (MIMs)

Mechanically interlocked molecules (MIMs) are architectures where two or more components are linked not by covalent bonds but by their topology. wikipedia.org This "mechanical bond" prevents the dissociation of the components without the cleavage of a covalent bond. wikipedia.orgnobelprize.org The most common examples are catenanes, which consist of two or more interlocked rings, and rotaxanes, where a linear "axle" is threaded through a macrocyclic "wheel" and trapped by bulky stoppers at its ends. nobelprize.org

The synthesis of these complex topologies is a significant challenge that often relies on template-directed strategies to pre-organize the molecular components before the final covalent bond-forming reactions that lock the structure in place. weebly.comrsc.org The rigid and well-defined three-dimensional structure of triptycene derivatives makes them highly effective components in the synthesis of MIMs.

Research Findings:

Triptycene-Derived Wheels for Rotaxanes: Triptycene-derived oxacalixarenes have been synthesized and used as macrocyclic "wheels" for the construction of mdpi.comrotaxanes. nih.gov A convenient one-pot approach yielded a pair of diastereomeric oxacalixarenes (cis and trans isomers) containing naphthyridine subunits. nih.gov These triptycene-based macrocycles were shown to form stable 1:1 mdpi.compseudorotaxane complexes with paraquat (B189505) derivative axles in solution. This pre-organization enabled the subsequent synthesis of novel isomeric mdpi.comrotaxanes. nih.gov The complexation and decomplexation could be controlled by external stimuli like acid-base changes or the presence of metal ions, highlighting the potential for creating molecular switches. nih.gov

The use of the triptycene unit imparts several advantages in MIM synthesis. Its inherent rigidity and shape-persistence help to define the cavity of the macrocyclic wheel, facilitating the threading of the axle component. Furthermore, the aromatic panels of the triptycene can engage in stabilizing π-π stacking interactions with guest molecules, which is a common templating strategy in rotaxane and catenane formation. nih.gov

| MIM Type | Triptycene Component | Role of Triptycene | Guest/Axle Component | Key Feature | Reference |

|---|---|---|---|---|---|

| mdpi.comRotaxane | Triptycene-derived oxacalixarene | Macrocyclic "Wheel" | Paraquat derivatives | Triptycene scaffold creates a rigid, well-defined cavity for guest binding. | nih.gov |

| mdpi.comPseudorotaxane | Triptycene-derived oxacalixarene | Host Macrocycle | Paraquat derivatives | Complexation/decomplexation is switchable by pH and metal ions. | nih.gov |

Spectroscopic and Structural Characterization Methodologies in Triptycene Chemistry

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of triptycene (B166850) derivatives, offering profound insights into molecular structure, connectivity, and dynamics in solution.

Elucidation of Molecular Connectivity and Conformation

One-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable for confirming the covalent structure of triptycen-2-ylmethanol.

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons. For triptycen-2-ylmethanol, distinct signals are expected for the aromatic protons, the two bridgehead protons, the methylene (B1212753) protons (-CH₂-), and the hydroxyl proton (-OH). The chemical shift of the bridgehead protons is a particularly useful diagnostic tool, as it is sensitive to the substitution pattern on the aromatic rings. chemicalbook.com In related trisubstituted ethynyltriptycenes, these bridgehead protons appear as singlets between 5.27 and 5.40 ppm. beilstein-journals.org The aromatic region would show a complex pattern of multiplets corresponding to the protons on the three distinct benzene (B151609) rings. The methylene and hydroxyl protons would appear in the aliphatic region, with their exact shifts and coupling patterns confirming the -CH₂OH moiety.

¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. For triptycen-2-ylmethanol, with its Cₛ symmetry, one would expect to see a specific number of signals corresponding to the aromatic, bridgehead, methylene, and quaternary carbons. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups, which is particularly useful in confirming the presence of the CH₂OH group and the methine bridgehead carbons. magritek.com For example, a DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons would be absent. magritek.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Regions for Triptycen-2-ylmethanol Based on data from analogous organic structures. pitt.educarlroth.comlibretexts.orgdocbrown.info

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic Protons (Ar-H) | 7.0 - 8.0 | 120 - 150 |

| Bridgehead Protons (C-H) | 5.3 - 6.1 | 50 - 60 |

| Methylene Protons (-CH₂OH) | ~4.6 | 60 - 70 |

| Hydroxyl Proton (-OH) | Variable (1.5 - 5.0) | - |

Dynamic NMR Studies of Molecular Motion

The triptycene scaffold, while rigid, allows for the rotational motion of substituents attached to it. Current time information in Bangalore, IN. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at various temperatures, is a powerful tool for investigating these conformational changes. researchgate.net

In triptycene systems, such as those functioning as molecular gears, DNMR can be used to study processes like the correlated rotation of the triptycene and an attached aryl group. rsc.org For a compound like 1-methoxy-9-(3,5-dimethylbenzyl)triptycene, variable-temperature ¹H NMR spectra reveal the coalescence of signals as the temperature increases, indicating that different conformations are interconverting rapidly on the NMR timescale. rsc.org Total lineshape analysis of these spectra allows for the calculation of the energy barriers (activation free energy, ΔG‡) for these rotational processes. rsc.org A similar DNMR study on triptycen-2-ylmethanol could quantify the rotational barrier of the -CH₂OH group, providing insight into its conformational flexibility and potential interactions with the triptycene framework.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids, providing precise atomic coordinates and details about molecular packing.

Single Crystal X-ray Diffraction

Obtaining a suitable single crystal of triptycen-2-ylmethanol would allow for its complete structural determination via single-crystal X-ray diffraction. This analysis would confirm the paddlewheel structure of the triptycene core and provide precise measurements of bond lengths and angles. nih.govbenthamopen.com

Crucially, it would reveal the solid-state conformation of the -CH₂OH group and its orientation relative to the aromatic rings. Furthermore, the analysis would elucidate intermolecular interactions that govern the crystal packing. Given the presence of the hydroxyl group, strong intermolecular hydrogen bonding is expected. The analysis would also detail other non-covalent interactions, such as π-π stacking or C-H···π interactions between adjacent triptycene units, which are common in the crystal structures of these derivatives. chemicalbook.compitt.edu

Powder X-ray Diffraction for Amorphous and Crystalline Forms

Powder X-ray diffraction (PXRD) is a valuable technique for analyzing bulk crystalline materials. carlroth.commdpi.com It is used to identify the crystalline phase of a material, assess its purity, and detect the presence of different polymorphs (different crystal structures of the same compound). mdpi.comamericanpharmaceuticalreview.com

The PXRD pattern is a fingerprint of a specific crystalline solid, plotting diffraction intensity against the diffraction angle (2θ). carlroth.com For triptycene derivatives that form ordered assemblies, PXRD patterns can reveal information about the lattice parameters. libretexts.org For instance, the PXRD pattern of a 1,8,13-trisubstituted triptycene derivative showed diffractions that could be indexed to a hexagonal unit cell, characteristic of a "2D + 1D" structure formed by the packing of the triptycene units. libretexts.org For triptycen-2-ylmethanol, PXRD would be essential for characterizing the bulk material synthesized, ensuring phase purity, and identifying any potential amorphous content or different crystalline forms that might arise under various crystallization conditions. mdpi.com

Vibrational Spectroscopy Applications (FT-IR, Raman)

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nist.gov These spectra serve as a molecular fingerprint and are used to confirm the presence of specific functional groups. researchgate.net

For triptycen-2-ylmethanol, the key functional groups each have characteristic vibrational frequencies. The FT-IR spectrum would be expected to show a strong, broad absorption band in the 3650-3400 cm⁻¹ region, which is characteristic of the O-H stretching vibration in an alcohol, broadened by hydrogen bonding. libretexts.org The C-O stretching vibration would appear as a strong band in the 1260-1050 cm⁻¹ region. libretexts.org Both FT-IR and Raman spectra would display bands corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹), as well as characteristic aromatic C=C stretching bands between 1600 and 1450 cm⁻¹. athabascau.ca

In the characterization of a thiol-containing triptycene, the absence of the S-H vibrational band and the appearance of an S-S stretching band in the Raman spectrum confirmed the formation of a dimer linked by disulfide bonds. libretexts.org Similarly, for triptycen-2-ylmethanol, these techniques would provide definitive evidence for the presence and bonding environment of the hydroxymethyl group.

Table 2: Predicted Characteristic Vibrational Frequencies for Triptycen-2-ylmethanol Based on data from analogous organic functional groups. libretexts.orgathabascau.ca

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Alcohol (O-H) | Stretch, H-bonded | 3650 - 3200 | Strong, Broad | Weak |

| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium | Strong |

| Aliphatic (C-H) | Stretch | 3000 - 2850 | Medium | Medium |

| Aromatic (C=C) | Stretch | 1600 - 1450 | Medium-Weak | Strong |

| Alcohol (C-O) | Stretch | 1260 - 1050 | Strong | Weak |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique in the structural elucidation of triptycene derivatives, providing critical information about their molecular mass and substitution patterns through controlled fragmentation. The rigid, three-dimensional structure of the triptycene scaffold imparts a unique stability to the molecular ion and influences the fragmentation pathways observed upon ionization.

In the analysis of Triptycen-2-ylmethanol, mass spectrometry confirms the molecular formula, C₂₁H₁₆O, with a calculated exact mass of 284.120115 Da. sciepub.com The molecular ion peak ([M]⁺) is expected to be prominent in the mass spectrum due to the stability of the triptycene aromatic system. researchgate.net

The fragmentation of Triptycen-2-ylmethanol is primarily dictated by the benzylic alcohol moiety attached to the triptycene core. Upon electron impact ionization (EI), the molecule can undergo several characteristic fragmentation reactions. The most common fragmentation pathways for benzylic alcohols involve the cleavage of bonds adjacent to the oxygen atom and the aromatic ring. ucalgary.calibretexts.orgchemistrynotmystery.com

One of the primary fragmentation routes is the loss of a hydroxyl radical (•OH), resulting in a fragment ion at m/z [M-17]⁺. For Triptycen-2-ylmethanol, this would correspond to a peak at m/z 267. This fragment represents the stable triptycen-2-ylmethyl cation.

Another significant fragmentation pathway is the loss of the entire hydroxymethyl group (-CH₂OH), leading to a fragment ion at m/z [M-31]⁺. ucalgary.ca This cleavage results in the formation of the triptycene cation at m/z 253.

Dehydration, the elimination of a water molecule (H₂O), is a common fragmentation pattern for alcohols and is expected to produce a fragment ion at m/z [M-18]⁺. libretexts.orgchemistrynotmystery.comsavemyexams.com For Triptycen-2-ylmethanol, this would be observed at m/z 266. This process is often followed by rearrangements to form a stable cyclic structure.

The triptycene core itself can also contribute to the fragmentation pattern. The inherent stability of the triptycene structure means that fragments retaining this core will be particularly abundant. scholarsresearchlibrary.com The bridgehead carbons and the aromatic rings provide a rigid framework that can stabilize positive charges formed during fragmentation.

The expected fragmentation data for Triptycen-2-ylmethanol is summarized in the interactive table below, based on established fragmentation principles for analogous structures.

Further fragmentation of the primary ions can lead to smaller charged species, though these are generally of lower intensity. The analysis of these fragmentation patterns is invaluable for confirming the structure of Triptycen-2-ylmethanol and for distinguishing it from its isomers. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the molecular ion and its fragments with high accuracy, further corroborating the proposed structures. rsc.org

Computational Chemistry Approaches to Triptycen 2 Ylmethanol Systems

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the behavior of molecules like Triptycen-2-ylmethanol. These methods provide a detailed picture of electron distribution and energy levels.

Key applications of DFT for Triptycen-2-ylmethanol would include:

Geometric Optimization: Determining the most stable conformation of the molecule.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov

Charge Distribution: Analyzing the distribution of electron density to identify electron-rich and electron-deficient regions, which is crucial for understanding its interaction with other molecules.

Thermodynamic Properties: Predicting thermodynamic parameters such as enthalpy and Gibbs free energy for reactions involving Triptycen-2-ylmethanol. researchgate.net

DFT calculations have been successfully used to study various triptycene (B166850) derivatives, providing insights into their reactivity and electronic behavior. nih.govnih.gov For instance, in studies of other complex organic molecules, DFT has been used to calculate properties like dipole moment and polarizability, which are important for understanding solubility and intermolecular forces. nih.gov

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in the theoretical framework. escholarship.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) can provide even more accurate results for the electronic structure of molecules. escholarship.orgresearchgate.net

For Triptycen-2-ylmethanol, ab initio calculations could be used to:

Benchmark the results obtained from DFT calculations.

Investigate excited states with high accuracy, which is important for understanding photophysical properties.

Provide a more detailed understanding of electron correlation effects, which can be significant in these complex systems.

Ab initio methods have been employed to study the electronically excited states of molecular aggregates, which is relevant for understanding the behavior of Triptycen-2-ylmethanol in condensed phases. whiterose.ac.uk

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. rsc.orgrsc.org For Triptycen-2-ylmethanol, MD simulations can provide a detailed understanding of its conformational flexibility and dynamics in various environments.

Key applications of MD simulations for Triptycen-2-ylmethanol include:

Conformational Sampling: Exploring the different possible conformations of the molecule by simulating its movement over time. This is particularly important for the rotatable hydroxymethyl group.

Solvent Effects: Studying how the presence of a solvent affects the conformation and dynamics of the molecule.

Thermodynamic Stability: Assessing the stability of different conformations at various temperatures. nih.gov

Theoretical Studies of Intermolecular Interactions

The unique three-dimensional shape of the triptycene scaffold plays a crucial role in its intermolecular interactions. Theoretical studies are essential to quantify and understand these non-covalent interactions.

For Triptycen-2-ylmethanol, these studies would focus on:

Hydrogen Bonding: The hydroxymethyl group can act as both a hydrogen bond donor and acceptor. Theoretical calculations can determine the strength and geometry of these hydrogen bonds with other molecules, including solvent molecules or other Triptycen-2-ylmethanol molecules.

Host-Guest Chemistry: Triptycene derivatives are known to form host-guest complexes. nih.gov Theoretical studies can be used to predict the binding affinity of Triptycen-2-ylmethanol with various guest molecules.

DFT calculations and molecular modeling have been used to investigate the interactions between triptycene derivatives and metal ions, as well as other organic molecules. rsc.org

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry is a valuable tool for predicting spectroscopic properties and elucidating reaction mechanisms.

For Triptycen-2-ylmethanol, this would involve:

NMR Spectroscopy: Predicting the chemical shifts of ¹H and ¹³C NMR spectra, which can aid in the structural characterization of the molecule and its derivatives.

Vibrational Spectroscopy: Calculating the infrared (IR) and Raman spectra to identify characteristic vibrational modes.

UV-Vis Spectroscopy: Using Time-Dependent DFT (TD-DFT) to predict the electronic absorption spectra and understand the nature of electronic transitions. rsc.org

Reaction Mechanisms: Mapping out the potential energy surface for chemical reactions involving the hydroxymethyl group or the aromatic rings. This can help in understanding the regioselectivity and stereoselectivity of reactions.

Theoretical calculations have been used to understand the spectroscopic behaviors of propeller-type compounds with structures related to triptycene.

In Silico Design of Novel Triptycene-Based Materials

The rigid and well-defined three-dimensional structure of triptycene makes it an excellent building block for the design of new materials with tailored properties. In silico design, which uses computational methods to design and screen materials before their synthesis, is a rapidly growing field.

For Triptycen-2-ylmethanol, in silico design could be used to:

Design of Polymers: The hydroxymethyl group can be used as a handle to incorporate Triptycen-2-ylmethanol into polymers. Computational screening can predict the properties of these polymers, such as their porosity for gas storage or their mechanical properties.

Development of Sensors: By functionalizing the triptycene scaffold, it may be possible to design molecules that can selectively bind to certain analytes. Computational docking studies can predict these binding interactions.

Creation of Molecular Machines: The unique shape and rotational properties of triptycene derivatives make them candidates for use in molecular-scale machines. Computational simulations can help in the design and analysis of such systems.

The design of novel triptycene-based ligands for modeling enzyme active sites is an example of how computational modeling aids in the development of new functional molecules.

Applications in Advanced Materials Science

Porous Organic Materials

Triptycene (B166850) derivatives are highly effective building blocks for a variety of porous organic materials. bohrium.com Their inherent rigidity and three-dimensional geometry prevent dense packing, leading to materials with high surface areas and tunable porosities, which are advantageous for applications in gas storage and separation. bohrium.com

Porous Organic Cages are discrete molecular structures that can assemble into crystalline solids with intrinsic porosity. The use of triptycene units in the synthesis of POCs has been shown to yield materials with significant stability and tunable porosity. rsc.org For instance, a triptycene-based cage (TC) has been demonstrated to be stable in acidic, basic, and boiling water conditions. rsc.org The porosity of this material can be switched by altering the solution-state assembly process. Slow crystallization results in a non-porous state, whereas rapid precipitation yields a porous state with a high Brunauer-Emmett-Teller (BET) surface area of 653 m² g⁻¹. rsc.org

The synthesis of these cages often involves the reaction of triptycene-based monomers with complementary linkers. Triptycen-2-ylmethanol, with its reactive hydroxyl group, is a suitable candidate for derivatization into functional monomers, such as those with terminal alkynes or other reactive ends, necessary for the formation of such cage structures. Research has shown that triptycene-based molecular cages synthesized from terminal acetylene (B1199291) linkers can be produced in high yields. researchgate.net

Polymers of Intrinsic Microporosity are a class of polymers that derive their porosity from the inefficient packing of their rigid and contorted macromolecular chains. Triptycene derivatives are exemplary monomers for PIM synthesis due to their rigid and bulky nature. researchgate.net The incorporation of triptycene units into the polymer backbone leads to materials with enhanced surface areas and excellent gas adsorption properties. rsc.org

Network PIMs derived from triptycene monomers with alkyl groups at the bridgehead positions exhibit tunable BET surface areas ranging from 618 to 1760 m² g⁻¹. researchgate.net The size and branching of the alkyl chains allow for the control of gas adsorption properties. researchgate.net For example, a novel triptycene-based PIM (Trip-PIM) has shown an enhanced surface area of 1065 m² g⁻¹ and a hydrogen adsorption capacity of 1.65% by mass at 1 bar and 77 K. rsc.org The hydroxyl group of Triptycen-2-ylmethanol can be used to link the triptycene unit into the polymer network, for example, through the formation of ether linkages with other monomers. This is exemplified by the synthesis of PIMs from triptycene-like tetrahydroxynaphthopleiadene, which contains hydroxyl functionality for polymerization. ed.ac.uk

A PIM created by combining triptycene and phthalocyanine (B1677752) components resulted in a highly rigid network polymer with a BET surface area of 806 m² g⁻¹. rsc.org Furthermore, PIMs prepared through Tröger's base formation using triptycene units have demonstrated exceptional gas permeability and selectivity for important gas pairs like O₂/N₂ and H₂/N₂. researchgate.net

Covalent Organic Frameworks are crystalline porous polymers with ordered structures and high stability. The three-dimensional nature of triptycene makes it a versatile building block for the synthesis of 3D COFs. mdpi.com These materials exhibit impressive thermal stability, well-developed surface areas, and significant gas adsorption capabilities. mdpi.com

The synthesis of triptycene-based COFs typically involves condensation reactions of functionalized triptycene monomers, such as those with aldehyde or amine groups. For instance, two 3D COFs, Trip-COF-1 and Trip-COF-2, were synthesized through an imine condensation reaction between a triptycene derivative with six aldehyde groups and a linker containing four amine groups. rsc.orgchemrxiv.org While Triptycen-2-ylmethanol does not directly participate in imine condensation, its hydroxyl group can be readily oxidized to an aldehyde, making it a viable precursor for such COF-forming monomers.

Triptycene-based 3D COFs have demonstrated remarkable performance in gas adsorption. JUC-568 and JUC-569, two COFs with ceq and acs topologies, respectively, show permanent porosity and high adsorption capacities for CO₂, CH₄, and H₂. nih.gov

| Material | Gas | Adsorption Capacity (cm³/g) | Conditions | Reference |

|---|---|---|---|---|

| JUC-568 & JUC-569 | CO₂ | ~98 | 273 K, 1 bar | nih.gov |

| CH₄ | ~48 | 273 K, 1 bar | nih.gov | |

| H₂ | up to 274 | 77 K, 1 bar | nih.gov |

Metal-Organic Frameworks are crystalline materials composed of metal ions or clusters coordinated to organic linkers. The incorporation of triptycene-based linkers into MOFs can lead to novel structures with enhanced diversity. rsc.orgrsc.org The bulky nature of the triptycenyl groups can influence the porosity of the resulting framework, in some cases crowding the pores and reducing the accessible surface area. rsc.org

However, the functionalization of triptycene linkers provides a strategy to create robust and porous MOFs. Triptycen-2-ylmethanol can be chemically modified to introduce carboxylic acid or other coordinating groups, making it a suitable precursor for MOF linkers. For example, a series of 1-D, 2-D, and 3-D frameworks have been synthesized using a triptycene-derived ligand by varying reaction conditions. rsc.org In another study, triptycene-based ligands with hexahydroxy functionalities were used to create 2D MOFs with high-quality crystals. chemrxiv.org These examples underscore the potential of hydroxyl-functionalized triptycenes like Triptycen-2-ylmethanol as precursors for versatile MOF linkers.

The porous materials derived from triptycene building blocks have been extensively studied for their gas adsorption and separation properties. The tailored porosity and high surface area of these materials make them excellent candidates for these applications.

Triptycene-based PIMs have shown the ability to have their gas adsorption properties tuned by modifying the alkyl chains on the triptycene unit, with BET surface areas ranging from 618 to 1760 m² g⁻¹. researchgate.net These PIMs exhibit some of the highest hydrogen adsorption capacities for purely organic materials. researchgate.net

| Material | H₂ Adsorption (wt%) | Conditions | Reference |

|---|---|---|---|

| Triptycene-based PIMs (methyl or isopropyl substituents) | 1.83 | 1 bar, 77 K | researchgate.net |

| 3.4 | 18 bar, 77 K | researchgate.net | |

| Trip-PIM | 1.65 | 1 bar, 77 K | rsc.org |

| Trip-PIM | 2.71 | 10 bar, 77 K | rsc.org |

Similarly, triptycene-based COFs have demonstrated impressive uptake of various gases, including CO₂, CH₄, and H₂. nih.gov The rigid and well-defined pore structures of these materials contribute to their excellent performance. A two-dimensional porous triptycene-based polymeric nanosheet has also shown excellent selective adsorption of C₂H₆ over CH₄ at ambient temperature and pressure. rsc.org The introduction of triptycene units into polybenzoxazole structures has led to materials with superior size-sieving properties and ultrahigh gas permeability, making them some of the best-performing gas separation membranes.

Polymer Chemistry and Polymer Networks

In the broader field of polymer chemistry, the rigid, three-dimensional structure of triptycene is a valuable asset for creating robust and functional polymer networks. bohrium.com The synthesis of network polymers often involves the use of multifunctional monomers that can form cross-linked structures. Triptycen-2-ylmethanol, with its reactive hydroxyl group, can serve as a key component in creating such networks, for example, through esterification or etherification reactions with other monomers.

The development of interpenetrated polymer networks is one area where the unique properties of different polymer chains can be combined. For example, triply interpenetrated networks have been created with dynamic linkers such as hydrogen bonds and boronic esters, resulting in materials with superior properties. rsc.org While not directly involving triptycene, this highlights the advanced polymer architectures where rigid monomers like triptycene derivatives could be incorporated to enhance thermal and mechanical stability. The synthesis of polymer networks from ethyl acrylate (B77674) and various crosslinkers demonstrates the fundamental processes of network formation where a functionalized triptycene could be integrated. rsc.org

The combination of triptycene with other functional units, such as phthalocyanine, in a polymer of intrinsic microporosity has been shown to enhance the rigidity of the resulting polymer network. rsc.org This approach demonstrates how the properties of the final material can be fine-tuned by the judicious selection of co-monomers to polymerize with a triptycene derivative.

Incorporation into Main-Chain and Side-Chain Polymers

The triptycene moiety can be integrated into polymers in two primary ways: as a component of the main polymer backbone or as a pendant side-chain. Triptycen-2-ylmethanol is particularly suited for side-chain functionalization, where its hydroxyl group can be modified to bear a polymerizable group.

When incorporated into the main chain , often using triptycene-based diols or diamines, the rigid structure disrupts efficient chain packing. nd.edund.edu This leads to polymers with a high degree of internal free volume, a property that enhances solubility in common organic solvents, even for fully aromatic polymer structures. mit.edu This improved processability is a significant advantage for creating advanced materials. mit.edu

Thermally Responsive Polymers

Triptycene's unique structure is also being harnessed to create thermally responsive polymers. These "smart" materials can change their properties in response to temperature variations. For instance, triptycene-containing benzoxazine (B1645224) monomers have been synthesized and polymerized to create thermosets. acs.orgacs.org The three-dimensional shape and rigidity of the triptycene group contribute to the high melting temperatures of these resins. acs.org

A linear main-chain copolymer containing triptycene and benzoxazine units has been shown to exhibit thermoresponsive behavior. acs.org The polymerization mechanism of these materials can be complex, involving the ring-opening of benzoxazine rings and cross-linking reactions. acs.org The resulting thermosets demonstrate exceptional thermal stability, with decomposition temperatures (Td10) reaching as high as 388 °C, making them promising for applications requiring robust, high-temperature performance. acs.orgacs.org

Polymer Films and Membranes

A significant application for triptycene-based polymers is in the fabrication of high-performance films and membranes, particularly for gas separation. researchgate.netnih.gov The key challenge in membrane technology is overcoming the trade-off between permeability (gas throughput) and selectivity (separation efficiency). nd.edund.edu

The incorporation of triptycene units into polymer backbones, such as in polyimides or Polymers of Intrinsic Microporosity (PIMs), addresses this challenge directly. nd.edund.edu The rigid, shape-persistent nature of triptycene prevents dense packing of polymer chains, creating a high fractional free volume. nd.edund.edu This leads to more pathways for gas diffusion, thereby increasing permeability. nd.edu

Simultaneously, the clefts between the triptycene's aromatic "blades" create small, intrinsic voids that are similar in size to common gas molecules. nd.edu This configuration-based free volume enhances the membrane's molecular sieving capability, boosting selectivity. nd.edu Research has shown that triptycene-containing polymers can surpass the performance of conventional materials, moving beyond the established "Robeson upper bound" for gas pairs like O₂/N₂ and CO₂/CH₄. researchgate.net These materials are being explored for industrial applications such as carbon capture, hydrogen purification, and natural gas processing. researchgate.netnih.gov

| Polymer Type | Triptycene Role | Key Property Enhancement | Application |

| Polyimides mit.edu | Main-Chain | High thermal stability (>500°C), solubility, low refractive index. | Spin-on dielectric materials. |

| PIMs nih.gov | Main-Chain | High permeability and selectivity. | Gas separation membranes. |

| Hypercrosslinked Polymers kfupm.edu.sa | Cross-linked Monomer | High surface area (940 m²/g), CO₂ capture capacity. | Gas capture and storage. |

Molecular Machines and Rotors

The gear-like, three-bladed propeller shape and high symmetry of the triptycene scaffold make it an ideal component for the construction of molecular-level machines and rotors. nih.govresearchgate.net

Design Principles for Triptycene-Based Molecular Devices

The design of triptycene-based molecular machines hinges on several core principles derived from its unique structure:

Defined Geometry: The rigid, D3h-symmetric structure provides a predictable and stable framework, essential for designing components with interlocking parts. researchgate.net

Rotational Axis: The bond connecting two triptycene units or linking a triptycene to a stator can act as a rotational axle. The sp³ hybridized bridgehead carbons act as pivotal points for rotation. nih.gov

Intermeshing Gears: When two triptycene units are linked, their phenyl groups can intermesh like gears, allowing for the correlated transmission of rotational motion with minimal slippage. researchgate.net

Stability: Triptycene is chemically and thermally robust, allowing the resulting molecular machines to operate under a range of conditions. acs.org

These principles have been used to create molecular rotors where the triptycene unit's rotation can be controlled and observed. nih.gov In some designs, the rotation of a triptycene rotor has even been coupled to the spin state of a nearby paramagnetic metal cluster, opening pathways for advanced molecular machines with integrated magnetic functions. rsc.org

Control of Molecular Motion on Surfaces

A key goal in nanotechnology is the precise control of molecular motion on a substrate. acs.orgnih.gov Triptycene-based molecular wheels have been synthesized and studied on metal surfaces like copper (Cu). acs.orgnih.gov

Initial attempts to roll these molecules using a scanning tunneling microscopy (STM) tip were successful only at very low temperatures (10–30 K) and did not achieve repetitive motion. nih.gov However, recent simulations and experiments have revealed critical factors for achieving controlled, repetitive rolling at higher temperatures:

Surface Geometry: The roughness of the substrate is crucial. Regularly stepped, or "vicinal," surfaces like Cu(610) provide ideal pivot points that stabilize the molecule and prevent sliding, enabling rotation even at room temperature. acs.orgnih.gov

External Stimuli: An intermittent external electric field can provide the necessary torque for controlled, uninterrupted rolling of the molecule across the surface steps. acs.orgnih.gov

This ability to control the directional motion of a single molecule on a surface represents a significant step toward the realization of practical nanomachines. acs.org

Thin Films and Self-Assembled Monolayers (SAMs)

Triptycen-2-ylmethanol and its derivatives are excellent candidates for forming highly ordered thin films and self-assembled monolayers (SAMs) on various substrates. acs.orgacs.org SAMs are ordered molecular assemblies that form spontaneously on a surface, allowing for precise modification of surface properties like wettability and electronic work function. acs.orgyoutube.com

The rigid triptycene framework serves as an ideal platform for creating well-defined SAMs. By functionalizing the triptycene core with anchoring groups (like thiols for gold surfaces or carboxylic acids for oxide surfaces), it is possible to create tripodal molecules that stand upright on a substrate. acs.orgacs.orgnih.gov

Key findings in this area include:

Controlled Orientation: Triptycene tripods with thiol anchors have been shown to form dense, uniform, and highly ordered hexagonal structures on gold surfaces, with the molecules adopting a desirable upright orientation. acs.org

Surface Property Tuning: The formation of a triptycene-based SAM on indium tin oxide (ITO) was found to depend strongly on preparation conditions, such as temperature. acs.org While the nonpolar triptycene backbone itself does not significantly alter the work function, it provides a perfect platform for adding polar functional groups to precisely engineer the electronic properties of the interface. acs.org

Enhanced Order: The design of the anchoring groups is critical. The inclusion of flexible linkers between the rigid triptycene core and the anchor groups can lead to a higher degree of order and structural uniformity in the final monolayer. acs.org

The ability to create these robust and highly organized molecular films opens up applications in organic electronics, where the interface between the electrode and the organic semiconductor is critical for device performance. acs.orgnih.gov

| Property | Triptycene Tripod on Au(111) acs.org | Triptycene Tripod on ITO acs.org |

| Anchor Group | Thiol | Carboxylic Acid |

| Substrate | Gold | Indium Tin Oxide |

| Structure | Dense, ordered hexagonal packing | Monomolecular assembly |

| Orientation | Upright | Average tilt angle of 32.5° |

| Key Feature | High structural uniformity with flexible linkers. | Preparation-dependent quality. |

Formation and Characterization of Ordered Assemblies

The rigid and well-defined three-dimensional structure of the triptycene scaffold makes its derivatives, including Triptycen-2-ylmethanol, promising candidates for the construction of highly ordered molecular assemblies. The spatial orientation of the aromatic rings and the potential for specific intermolecular interactions are key factors in directing the self-assembly process. While extensive research has focused on triptycenes functionalized at the bridgehead or 1,8,13 positions acs.orgmdpi.comnih.gov, the principles of their assembly can be extended to understand the behavior of 2-substituted triptycenes.

The formation of ordered assemblies of Triptycen-2-ylmethanol is primarily driven by non-covalent interactions, with hydrogen bonding playing a crucial role. The hydroxymethyl (-CH2OH) group at the 2-position can act as both a hydrogen bond donor and acceptor, facilitating the formation of one-dimensional chains or more complex two- and three-dimensional networks. This is analogous to the self-assembly observed in other hydroxyl-substituted triptycene and tetraptycene derivatives, where hydrogen bonds direct the formation of unique architectures like nanotubes. mdpi.comrsc.orgnih.gov

The characterization of these ordered assemblies typically involves a combination of techniques:

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM): These surface-sensitive techniques are invaluable for visualizing the two-dimensional arrangement of molecules on a substrate. They can provide real-space images of the ordered monolayers or thin films, revealing details about the packing geometry and the presence of any long-range order. nih.gov

Spectroscopic Methods (FT-IR, NMR): Fourier-transform infrared (FT-IR) spectroscopy can confirm the presence of hydrogen bonding through shifts in the characteristic vibrational frequencies of the hydroxyl group. Nuclear magnetic resonance (NMR) spectroscopy in solution can provide insights into the initial stages of aggregation and the nature of intermolecular interactions.

The table below summarizes the key interactions and characterization methods relevant to the ordered assemblies of hydroxyl-functionalized triptycene analogues.

| Interaction Type | Description | Relevant Characterization Technique(s) |

| Hydrogen Bonding | The -OH group of the hydroxymethyl moiety acts as a donor and acceptor, leading to directional self-assembly. | FT-IR, SC-XRD, NMR |

| π-π Stacking | Interactions between the aromatic rings of adjacent triptycene units contribute to the stability of the assembly. | SC-XRD, UV-Vis Spectroscopy |

| van der Waals Forces | Non-specific attractive forces between molecules that influence the overall packing density. | SC-XRD, AFM |

Surface Functionalization Strategies

The ability to functionalize surfaces with well-defined molecular layers is critical for the development of advanced materials with tailored properties. Triptycen-2-ylmethanol offers several potential strategies for surface functionalization, leveraging the reactivity of its hydroxymethyl group and the inherent properties of the triptycene scaffold.

One primary strategy involves the direct attachment of the molecule to a suitable substrate. The hydroxyl group can react with surface functionalities, such as carboxylic acids or isocyanates, to form stable covalent bonds. For instance, on an oxide surface, the hydroxyl group could potentially form ether or ester linkages.

A more versatile approach is the conversion of the hydroxymethyl group into other functional moieties with a higher affinity for specific surfaces. Common transformations include:

Oxidation to a Carboxylic Acid: The resulting Triptycen-2-carboxylic acid can then be used to form robust self-assembled monolayers (SAMs) on metal oxide surfaces (e.g., indium tin oxide, titanium dioxide) or be coupled with amine-terminated surfaces.

Conversion to a Thiol or Thioacetate: These sulfur-containing functional groups are widely used for the formation of highly ordered SAMs on gold surfaces. nih.gov The tripodal nature of some triptycene derivatives has been shown to lead to particularly stable and well-ordered monolayers on gold. acs.orgnih.gov

Conversion to an Alkyne or Azide: These groups are key components in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This allows for the efficient and specific attachment of Triptycen-2-ylmethanol derivatives to surfaces that have been pre-functionalized with the complementary reactive partner.

The table below outlines potential surface functionalization strategies for Triptycen-2-ylmethanol and the corresponding target substrates.

| Functional Group Conversion | Target Substrate | Attachment Chemistry |

| Hydroxymethyl (Direct) | Activated surfaces (e.g., with acid chlorides) | Esterification |

| Carboxylic Acid | Metal Oxides (e.g., ITO, TiO2), Amine-functionalized surfaces | Carboxylate binding, Amide bond formation |

| Thiol/Thioacetate | Gold (Au), Silver (Ag), Copper (Cu) | Thiol-metal bond formation |

| Alkyne/Azide | Surfaces with complementary azide/alkyne groups | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

The rigid triptycene backbone ensures that the functionalized molecules are held at a well-defined distance from the surface, which is advantageous for applications in molecular electronics, sensing, and catalysis. The ability to create well-ordered and densely packed monolayers of triptycene derivatives is a significant area of research in advanced materials science. acs.orgrsc.orgresearchgate.net

Supramolecular Chemistry Applications

Host-Guest Chemistry

Triptycene (B166850) derivatives have been extensively developed as host molecules due to their pre-organized cavities and ability to engage in various non-covalent interactions. nih.govrsc.org The methanol (B129727) group in Triptycen-2-ylmethanol can act as a hydrogen bond donor and acceptor, providing a specific interaction site for guest binding.

The well-defined three-dimensional structure of the triptycene scaffold is a key feature in the design of novel host molecules for molecular recognition. acs.orgresearchgate.net The clefts created by the three aromatic blades can bind guest molecules through a combination of hydrogen bonding, π-π stacking, and van der Waals interactions. bohrium.com While research on Triptycen-2-ylmethanol itself is limited, studies on analogous triptycene-based hosts provide significant insights.

For instance, chiral macrocycles constructed from 2,6-dihydroxyltriptycene subunits have demonstrated high enantioselectivity in recognizing chiral guests that contain a trimethylamino group. nih.govsemanticscholar.org This recognition is achieved through a combination of shape complementarity and specific interactions within the host's chiral cavity. Similarly, Triptycen-2-ylmethanol, if incorporated into a macrocyclic structure, could be expected to recognize guests capable of forming hydrogen bonds with its hydroxyl group.

The interaction of triptycene derivatives with metal ions has also been explored. A system involving a mononuclear Ag(I)-containing macrocycle showed recognition of a triptycene molecule through multipoint Ag–π interactions. nih.gov This highlights the versatility of the triptycene framework in binding a diverse range of guest species.

Table 1: Examples of Molecular Recognition by Triptycene-Based Hosts

| Triptycene Host Derivative | Guest Molecule(s) | Key Interactions | Research Finding |

| Chiral 2,6-dihydroxyltriptycene Macrocycle | Chiral trimethylamino-containing compounds | Shape complementarity, Hydrogen bonding | High enantioselective recognition of chiral guests. nih.govsemanticscholar.org |

| Triptycene (general) | Mononuclear Ag(I) Macrocycle | Ag–π interactions | Two Ag(I) units from the host interact with different aromatic rings of the triptycene guest. nih.gov |

| Triptycene-derived Crown Ethers | Various organic cations | Electrostatic interactions, π-interactions | The combination of rigid triptycene units and flexible crown ether chains allows for adaptive guest binding. acs.org |

Encapsulation and Release Mechanisms

The ability of triptycene-based hosts to encapsulate guest molecules is a direct consequence of their defined cavities. acs.org This encapsulation can protect the guest from the surrounding environment and allow for its controlled release. nih.gov For example, a triple-stranded metallo-supramolecular helicate based on 2,7-disubstituted triptycene was shown to efficiently encapsulate bulky quaternary ammonium (B1175870) guests. rsc.org

The release of an encapsulated guest can be triggered by external stimuli. In host-guest systems involving cyclodextrins, guest release can be initiated by competitive binding, changes in pH, or temperature variations. nih.gov Although specific studies on Triptycen-2-ylmethanol are not prevalent, hosts incorporating this moiety could be designed to release guests through mechanisms that disrupt the hydrogen bonds between the host's hydroxyl group and the guest molecule. The general principle involves separating the nanoparticles or host molecules from the medium to quantify the amount of released drug or guest. nih.gov

Self-Assembly Processes

The rigid and well-defined geometry of triptycene derivatives makes them excellent building blocks, or "tectons," for constructing highly ordered supramolecular assemblies. ccspublishing.org.cn The self-assembly is driven by directional intermolecular interactions, leading to predictable and stable structures. rsc.orgnih.gov

Triptycene derivatives functionalized with groups capable of forming strong, directional interactions, such as hydrogen bonds, have been shown to self-assemble into complex networks in both solution and the solid state. ccspublishing.org.cnsci-hub.st The hydroxyl group of Triptycen-2-ylmethanol is ideally suited for directing assembly through hydrogen bonding.